![molecular formula C18H20O4 B11156873 7-(3,3-Dimethyl-2-oxobutoxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one](/img/structure/B11156873.png)
7-(3,3-Dimethyl-2-oxobutoxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one
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Description
7-(3,3-Dimethyl-2-oxobutoxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one is a useful research compound. Its molecular formula is C18H20O4 and its molecular weight is 300.3 g/mol. The purity is usually 95%.
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Biological Activity
7-(3,3-Dimethyl-2-oxobutoxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one is a synthetic compound with notable biological activity. Its chemical structure includes a cyclopenta chromenone core, which contributes to its diverse pharmacological properties. This article compiles available research findings, biological activities, and case studies related to this compound.
- Chemical Formula : C18H20O4
- CAS Number : 335418-90-1
- Molecular Weight : 304.35 g/mol
The compound's unique structure allows it to interact with various biological targets, leading to a range of pharmacological effects.
Cytotoxicity Studies
Cytotoxicity assays have been performed on several compounds within the chromenone family. The findings suggest that:
- Selective Cytotoxicity : Some derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. For example, compounds with similar structures have been tested against HeLa and MCF-7 cell lines, showing varying degrees of cytotoxicity.
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | HeLa | 15 |
Compound B | MCF-7 | 20 |
This compound | TBD | TBD |
The biological activity of chromenones is often attributed to their ability to modulate various signaling pathways. Potential mechanisms include:
- Inhibition of Enzymatic Activity : Many chromenones inhibit enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Some studies indicate that these compounds can induce programmed cell death in cancer cells.
- Antioxidant Activity : Chromenones may scavenge free radicals, reducing oxidative stress in cells.
Study on Anticancer Effects
A recent study evaluated the anticancer potential of structurally similar chromenones. The study found that certain modifications on the chromenone core significantly enhanced cytotoxic effects on cancer cells. Although direct studies on this compound are needed, these findings suggest a promising avenue for its use in cancer therapy.
Research on Antimicrobial Properties
Another research paper focused on the antimicrobial properties of various chromenone derivatives highlighted the importance of substituents in determining biological activity. The study concluded that modifications could enhance efficacy against resistant strains of bacteria.
Properties
Molecular Formula |
C18H20O4 |
---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
7-(3,3-dimethyl-2-oxobutoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C18H20O4/c1-18(2,3)16(19)10-21-11-7-8-13-12-5-4-6-14(12)17(20)22-15(13)9-11/h7-9H,4-6,10H2,1-3H3 |
InChI Key |
DABZHMKVXYMJFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.